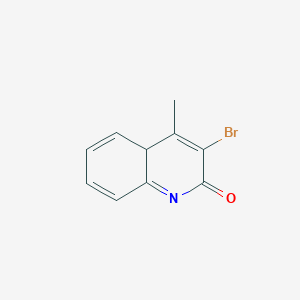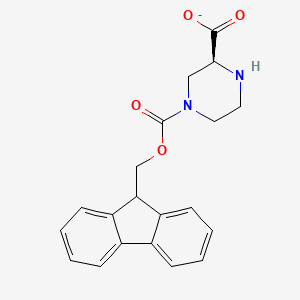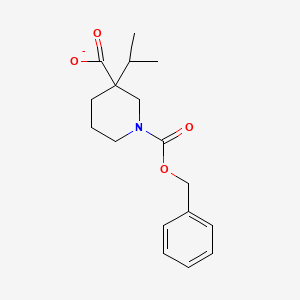![molecular formula C18H16FN3O2 B12345353 N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide](/img/structure/B12345353.png)
N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide is a synthetic organic compound with a complex structure that includes a fluoro-substituted phenyl ring and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide typically involves multiple steps, starting with the preparation of the fluoro-substituted phenyl ring and the indole moiety. These intermediates are then coupled through a formamido linkage. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring compliance with safety and environmental regulations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the phenyl ring or indole moiety.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-fluoro-4-methylphenyl)acetamide: Lacks the indole moiety, making it less complex and potentially less versatile in its applications.
N-(3-chloro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide: Similar structure but with a chlorine substituent instead of fluorine, which may alter its chemical reactivity and biological activity.
Uniqueness
N-(3-fluoro-4-methylphenyl)-2-[(1H-indol-3-yl)formamido]acetamide is unique due to the presence of both the fluoro-substituted phenyl ring and the indole moiety, which confer distinct chemical properties and potential biological activities. The combination of these structural features makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C18H16FN3O2 |
|---|---|
Peso molecular |
325.3 g/mol |
Nombre IUPAC |
N-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-1H-indole-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c1-11-6-7-12(8-15(11)19)22-17(23)10-21-18(24)14-9-20-16-5-3-2-4-13(14)16/h2-9,20H,10H2,1H3,(H,21,24)(H,22,23) |
Clave InChI |
BZGJEXBQBGDALZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)CNC(=O)C2=CNC3=CC=CC=C32)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B12345324.png)


![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-propylpentanamide](/img/structure/B12345330.png)


![6-(3,5-dimethoxyphenyl)-2-methylsulfanyl-6H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12345349.png)

![N-[4-(dimethylamino)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12345352.png)
